molecular formula C19H24N2O4S2 B1677282 Omapatrilat CAS No. 167305-00-2

Omapatrilat

カタログ番号 B1677282
CAS番号: 167305-00-2
分子量: 408.5 g/mol
InChIキー: LVRLSYPNFFBYCZ-VGWMRTNUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Omapatrilat is an experimental antihypertensive agent that was never marketed . It inhibits both neprilysin (neutral endopeptidase, NEP) and angiotensin-converting enzyme (ACE) . The inhibition of NEP elevates natriuretic peptide levels, promoting natriuresis, diuresis, vasodilation, and reductions in preload and ventricular remodeling .


Molecular Structure Analysis

Omapatrilat has a molecular formula of C19H24N2O4S2 and a molar mass of 408.53 g·mol−1 . It’s a small molecule and was developed for investigational purposes .


Chemical Reactions Analysis

Omapatrilat is used to treat hypertension. It’s a vasopeptidase inhibitor that simultaneously inhibits angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Omapatrilat lowers blood pressure by inhibiting the action of the angiotensin converting enzyme (ACE), which causes blood vessels to constrict .

科学的研究の応用

Treatment of Hypertension

  • Application Summary : Omapatrilat is used in the treatment of hypertension. It is a vasopeptidase inhibitor that has been shown to have a powerful antihypertensive efficacy in animal models of human essential hypertension .
  • Methods of Application : The OPERA trial was a 5-year multinational, randomized, double-blind, parallel-group, placebo-controlled, forced-titration study conducted in approximately 12,600 subjects randomized by approximately 1100 study centers worldwide . The primary objective of OPERA was to determine whether treatment with once-daily omapatrilat (target dose 40 mg) will reduce cardiovascular (CV) morbidity and mortality .
  • Results : The primary end point was defined as the composite of fatal/nonfatal stroke, fatal/nonfatal myocardial infarction, fatal/nonfatal heart failure, and other CV mortality . Secondary end points included the individual components of the primary end point, CV mortality, and major cardiovascular end points, as well as effects on cognitive function and initiation of treatment for diabetes .

Treatment of Heart Failure

  • Application Summary : Omapatrilat has been used in the treatment of heart failure. It is a vasopeptidase inhibitor that inhibits ACE and NEP, showing a powerful efficacy in animal models of heart failure .

Treatment of Low, Normal, and High Renin Experimental Hypertension

  • Application Summary : Omapatrilat is a potent dual metalloprotease inhibitor of NEP and ACE with long-lasting, oral antihypertensive effects in low, normal, and high renin models of hypertension .
  • Results : After oral administration, omapatrilat (100 μmol/kg/day) persistently lowered systolic blood pressure (tail cuff) in spontaneously hypertensive rats during 11 days of treatment . At 24 h after dosing on day 12, mean arterial pressure (aortic catheter) was lower (P < .05) in the group receiving omapatrilat (133 ± 5 mm Hg) than in the group receiving vehicle (149 ± 2 mm Hg) .

Safety And Hazards

Omapatrilat was not approved by the FDA due to safety concerns about its causing angioedema . Side effects include hyperkalemia, cough, hypotension, increased SrCr, and dizziness . In case of exposure, it’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and wear chemical impermeable gloves .

特性

IUPAC Name

(4S,7S,10aS)-5-oxo-4-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25)/t13-,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRLSYPNFFBYCZ-VGWMRTNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2[C@H](C1)SCC[C@@H](C2=O)NC(=O)[C@H](CC3=CC=CC=C3)S)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168273
Record name Omapatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Omapatrilat binds to both angiotensin converting enzyme and neutral endopeptidase. This results in a decrease renin-angiotensin-aldosterone production and increase natriuretic peptidase circulation.
Record name Omapatrilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Omapatrilat

CAS RN

167305-00-2
Record name Omapatrilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167305-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omapatrilat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167305002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omapatrilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00886
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Omapatrilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMAPATRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NLI90E7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omapatrilat
Reactant of Route 2
Omapatrilat
Reactant of Route 3
Omapatrilat
Reactant of Route 4
Omapatrilat
Reactant of Route 5
Omapatrilat
Reactant of Route 6
Omapatrilat

Citations

For This Compound
4,610
Citations
TG Pickering - The Journal of Clinical Hypertension, 2002 - ncbi.nlm.nih.gov
… to be treated either with omapatrilat or placebo. Such individuals are … omapatrilat in March of 2000. The safety database consisted of 9372 patients who had been treated with omapatrilat…
Number of citations: 24 www.ncbi.nlm.nih.gov
A Zanchi, M Maillard, M Burnier - Current hypertension reports, 2003 - Springer
… Omapatrilat was targeted to treat patients with hypertension and congestive heart failure. … studies conducted with omapatrilat were very promising. Indeed, omapatrilat appeared to be a …
Number of citations: 63 link.springer.com
JB Kostis, M Packer, HR Black… - American journal of …, 2004 - academic.oup.com
… We compared the efficacy and safety of omapatrilat to a … to omapatrilat were more likely to reach BP target, regardless of demographics or comorbid conditions and whether omapatrilat …
Number of citations: 708 academic.oup.com
AJS Coats - International journal of cardiology, 2002 - Elsevier
… to Omapatrilat or enalapril and a difference of approximately 3 mmHg in favour of Omapatrilat was seen. Significantly more cases of angioedema were seen with Omapatrilat, 274 (2.17…
Number of citations: 96 www.sciencedirect.com
A Graul, P Leeson, J Castaner - Drugs of the Future, 1999 - access.portico.org
… was 34% with 2.5 mg omapatrilat and 19% with 40 mg omapatrilat. Based on the sustained … , further study of omapatrilat as a potential replacement for Omapatrilat treatment resulted in …
Number of citations: 20 access.portico.org
JL Rouleau, MA Pfeffer, DJ Stewart, D Isaac, F Sestier… - The Lancet, 2000 - thelancet.com
… omapatrilat group than in the lisinopril group (20 [7%] vs 34 [12%], p=0·04). There was a suggestive trend in favour of omapatrilat … a significant benefit of omapatrilat in the composite of …
Number of citations: 533 www.thelancet.com
DR McClean, H Ikram, AH Garlick, IG Crozier - The American journal of …, 2001 - Elsevier
… In normal volunteers, omapatrilat has previously been shown … , in contrast to higher doses of omapatrilat, no significant neutral … of 12 weeks of chronic omapatrilat therapy on arterial BP, …
Number of citations: 24 www.sciencedirect.com
NC Trippodo, JA Robl, MM Asaad, M Fox… - American journal of …, 1998 - academic.oup.com
… The robust antihypertensive effects of omapatrilat in rodent models in this current study, as well as the observation that omapatrilat lowered blood pressure in a dose dependent manner …
Number of citations: 176 academic.oup.com
DR McClean, H Ikram, AH Garlick, AM Richards… - Journal of the American …, 2000 - jacc.org
OBJECTIVES We sought to examine the effects of long-term vasopeptidase inhibition in patients with heart failure. BACKGROUND The long-term effects of omapatrilat, an agent that …
Number of citations: 134 www.jacc.org
GF Mitchell, JL Izzo Jr, Y Lacourcière, JP Ouellet… - Circulation, 2002 - Am Heart Assoc
… This study compared the effects of VPI with omapatrilat and ACE inhibition with enalapril and demonstrated enhanced reduction of central and peripheral pulse pressure with omapatrilat…
Number of citations: 271 www.ahajournals.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。